N,1-bis(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N1-BIS(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a methoxyphenyl group, and a thiolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BIS(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process might start with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the thiolane moiety. Common reagents used in these steps include hydrazines, aldehydes, and thiolane derivatives. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N1-BIS(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane moiety might yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-BIS(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, thiolane-containing molecules, and methoxyphenyl-substituted compounds. Examples might include:
- 3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxamide
- 1,3-Dioxo-1lambda6-thiolane derivatives
Uniqueness
N1-BIS(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H23N3O6S2 |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
N,2-bis(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H23N3O6S2/c1-28-16-4-2-13(3-5-16)17-10-18(19(23)20-14-6-8-29(24,25)11-14)22(21-17)15-7-9-30(26,27)12-15/h2-5,10,14-15H,6-9,11-12H2,1H3,(H,20,23) |
InChI Key |
DKAXKIIYNSJRIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NC3CCS(=O)(=O)C3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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